molecular formula C13H18FNO4S B6442199 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 1235004-89-3

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6442199
CAS No.: 1235004-89-3
M. Wt: 303.35 g/mol
InChI Key: UNZLXLWLMNUCKA-UHFFFAOYSA-N
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Description

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a methoxy group, and a fluoro substituent on a benzene ring, along with a hydroxycyclopentylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluoro and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with sulfonyl chloride in the presence of a base such as pyridine.

    Cyclopentylmethyl Group Addition: The final step involves the addition of the hydroxycyclopentylmethyl group through a nucleophilic substitution reaction, using a suitable leaving group and a cyclopentylmethyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity, while the hydroxycyclopentylmethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
  • (2E)-3-(3-fluoro-4-methoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acrylamide

Uniqueness

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZLXLWLMNUCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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